
Diethyl N-(2-methylphenyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(2-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Méthodes De Préparation
The synthesis of Diethyl N-(2-methylphenyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 2-methylphenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and yield.
Analyse Des Réactions Chimiques
Diethyl N-(2-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphoramidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diethyl N-(2-methylphenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mécanisme D'action
The mechanism of action of Diethyl N-(2-methylphenyl)phosphoramidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Diethyl N-(2-methylphenyl)phosphoramidate can be compared with other similar compounds such as diethyl phosphoramidate and diethyl N-phenylphosphoramidate. While these compounds share similar structural features, this compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Diethyl phosphoramidate
- Diethyl N-phenylphosphoramidate
- Diethyl N-(4-methylphenyl)phosphoramidate
These compounds differ in their substituents on the phosphoramidate group, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
78504-35-5 |
|---|---|
Formule moléculaire |
C11H18NO3P |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-2-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)12-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
PJGXRQVGCGHZPY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC1=CC=CC=C1C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)
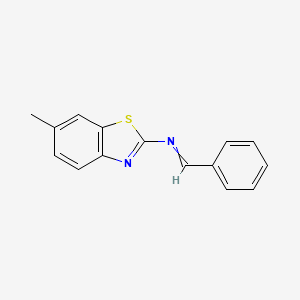

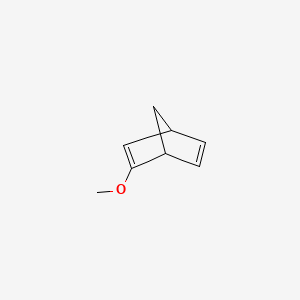
![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
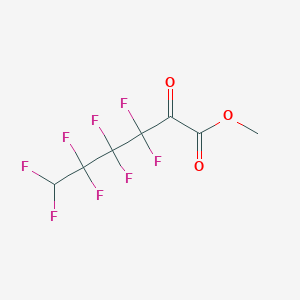
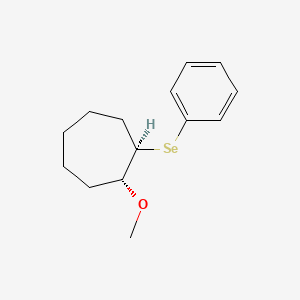
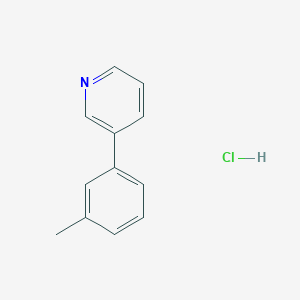
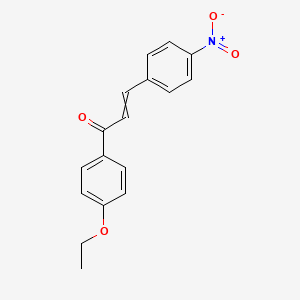

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
